
4-(2-Aminobutyl)phenol hydrochloride
Übersicht
Beschreibung
4-(2-Aminobutyl)phenol hydrochloride, also known as 4-ABP, is a chemical compound that belongs to the family of phenols . It has a CAS Number of 78108-17-5 . The molecular weight of this compound is 201.7 .
Synthesis Analysis
The synthesis of amines, such as 4-(2-Aminobutyl)phenol hydrochloride, can be achieved through reductive aminations . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent to form corresponding amines . Cobalt-based nanoparticles have been used as efficient and practical catalysts for the synthesis of different kinds of amines by reductive aminations .Molecular Structure Analysis
The IUPAC name for 4-(2-Aminobutyl)phenol hydrochloride is 4-(2-aminobutyl)phenol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H .Chemical Reactions Analysis
Reductive aminations are an essential class of reactions widely applied for the preparation of different kinds of amines . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent and form corresponding amines .Physical And Chemical Properties Analysis
4-(2-Aminobutyl)phenol hydrochloride is a powder with a melting point of 162-165 . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, 4-(2-Aminobutyl)phenol hydrochloride could be used as a reference standard for pharmaceutical testing . Its purity and structural specificity make it suitable for creating calibration curves in analytical methods like HPLC, ensuring the accurate measurement of pharmaceuticals in research and quality control.
Medicinal Chemistry
In medicinal chemistry, 4-(2-Aminobutyl)phenol hydrochloride could serve as a precursor or an intermediate in the synthesis of more complex molecules. For instance, it might be involved in the synthesis of benzoxazoles, which are compounds with various biological activities, including antimicrobial and anticancer properties .
Toxicology
The compound’s safety profile, including hazard statements like H315 (causing skin irritation), H319 (causing serious eye irritation), and H335 (may cause respiratory irritation), indicates its relevance in toxicological studies . Researchers could investigate its toxicodynamics and toxicokinetics to understand its effects on biological systems.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . This research focuses on the medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .
Eigenschaften
IUPAC Name |
4-(2-aminobutyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLJLNPFNPDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



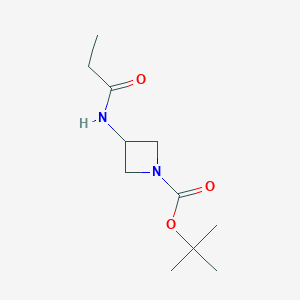
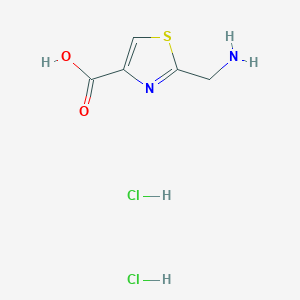
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
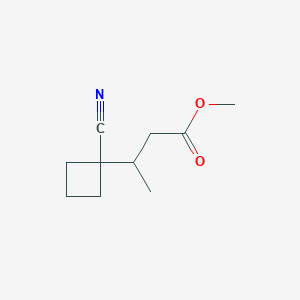
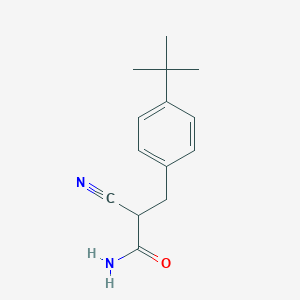
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
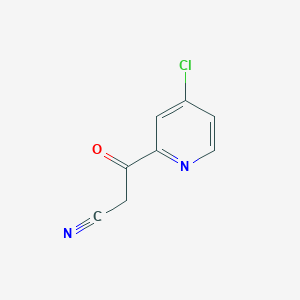
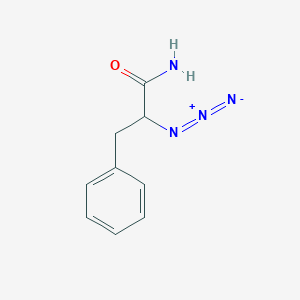
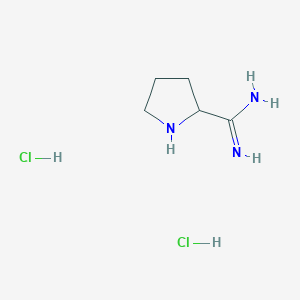
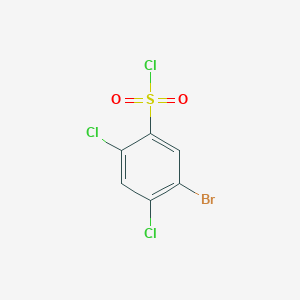


![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)